3-Pyridinamine, 1-oxide

Description

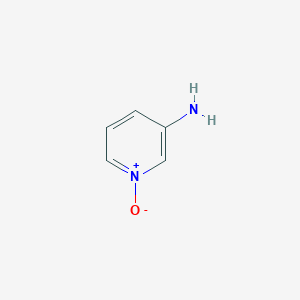

Structure

3D Structure

Properties

IUPAC Name |

1-oxidopyridin-1-ium-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-5-2-1-3-7(8)4-5/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIBIGDAAQIUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168012 | |

| Record name | 3-Pyridinamine, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1657-32-5 | |

| Record name | NSC60496 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinamine, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 3-Pyridinamine, 1-oxide

An In-depth Technical Guide to 3-Pyridinamine, 1-oxide for Researchers and Drug Development Professionals

3-Pyridinamine, 1-oxide, also known as 3-aminopyridine N-oxide, is a heterocyclic compound of significant interest in the fields of medicinal chemistry, pharmacology, and materials science. As a derivative of 3-aminopyridine, it combines the biological relevance of the aminopyridine scaffold with the unique physicochemical properties imparted by the N-oxide functional group. The introduction of the N-oxide moiety fundamentally alters the electronic character and steric profile of the parent pyridine ring, opening new avenues for drug design and molecular engineering.

The N-oxide group, with its highly polar N⁺-O⁻ bond, can enhance aqueous solubility, modulate metabolic stability, and serve as a key hydrogen bond acceptor in interactions with biological targets.[1][2] Furthermore, the N-oxide functionality can act as a prodrug element, particularly in the context of hypoxia-activated therapies where it can be selectively reduced in oxygen-deficient environments, such as solid tumors.[1] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of 3-Pyridinamine, 1-oxide, tailored for professionals engaged in research and development.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O | PubChem |

| Molecular Weight | 110.11 g/mol | PubChem |

| CAS Number | 1657-32-5 | PubChem |

| IUPAC Name | 1-oxidopyridin-1-ium-3-amine | PubChem |

| Synonyms | 3-aminopyridine N-oxide, 3-aminopyridine 1-oxide | PubChem |

Synthesis and Manufacturing: A Two-Step Approach

The synthesis of 3-Pyridinamine, 1-oxide is typically achieved through a two-step process: first, the synthesis of the precursor 3-aminopyridine, followed by its N-oxidation.

Part 1: Synthesis of 3-Aminopyridine

Several methods exist for the industrial and laboratory-scale synthesis of 3-aminopyridine.[3] A common and effective method is the Hofmann rearrangement of nicotinamide.[3] This reaction involves the treatment of nicotinamide with a hypobromite or hypochlorite solution.

Experimental Protocol: Hofmann Rearrangement for 3-Aminopyridine Synthesis

-

Preparation of Sodium Hypobromite Solution: In a reaction vessel equipped with a stirrer and cooling system, dissolve sodium hydroxide in water. While maintaining a low temperature (0-5 °C), slowly add bromine to the solution to form sodium hypobromite in situ.

-

Reaction with Nicotinamide: Add nicotinamide to the freshly prepared sodium hypobromite solution.

-

Controlled Heating: Gradually heat the reaction mixture. The Hofmann rearrangement typically proceeds at temperatures between 60-80 °C.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and extract the 3-aminopyridine product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The crude product can be purified by distillation or recrystallization to yield high-purity 3-aminopyridine.

Other viable synthetic routes to 3-aminopyridine include the reduction of 3-nitropyridine.[3]

Part 2: N-Oxidation of 3-Aminopyridine

The direct oxidation of the pyridine nitrogen in 3-aminopyridine yields the target compound. This transformation is generally accomplished using peroxy acids or hydrogen peroxide.[1] The choice of oxidizing agent and reaction conditions is crucial to avoid over-oxidation or side reactions involving the amino group.

Experimental Protocol: N-Oxidation of 3-Aminopyridine

-

Dissolution: Dissolve 3-aminopyridine in a suitable solvent, such as acetic acid or a mixture of methanol and water.

-

Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as 30% hydrogen peroxide, to the solution at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching and Work-up: Once the reaction is complete, any excess peroxide can be quenched by the addition of a reducing agent like sodium bisulfite. The solvent is then typically removed under reduced pressure.

-

Purification: The resulting 3-Pyridinamine, 1-oxide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford the final product as a crystalline solid.

Caption: Synthetic pathway to 3-Pyridinamine, 1-oxide.

Physicochemical Properties and Reactivity

The introduction of the N-oxide group significantly alters the electronic landscape of the pyridine ring. The N-oxide is a strong electron-donating group through resonance, which increases the electron density at the 2- and 4-positions, making them more susceptible to electrophilic attack. Conversely, the inductive effect of the positively charged nitrogen makes the ring more electron-deficient overall, facilitating nucleophilic substitution.

The high dipole moment of the N⁺-O⁻ bond leads to increased polarity, which generally results in higher melting points and greater solubility in polar solvents compared to the parent pyridine. This enhanced polarity and hydrogen bonding capability are key features exploited in drug design.[1][2][4]

Key Reactions of 3-Pyridinamine, 1-oxide:

-

Reactions at the N-oxide group: The oxygen atom of the N-oxide is nucleophilic and can be alkylated, acylated, or silylated. This activation of the oxygen facilitates subsequent nucleophilic attack on the pyridine ring.

-

Nucleophilic Aromatic Substitution: The activated N-oxide can undergo nucleophilic substitution at the 2- and 6-positions. This is a powerful method for introducing various functional groups onto the pyridine ring.

-

Deoxygenation: The N-oxide can be reduced back to the parent 3-aminopyridine using various reducing agents, such as PCl₃ or H₂/Pd.

Caption: Key reactivity pathways of 3-Pyridinamine, 1-oxide.

Applications in Drug Discovery and Development

The aminopyridine N-oxide scaffold is an emerging "privileged structure" in medicinal chemistry, with applications spanning a wide range of therapeutic areas.

-

Modulation of Physicochemical Properties: The N-oxide group is often introduced to improve the solubility and pharmacokinetic profile of a drug candidate. Its ability to act as a strong hydrogen bond acceptor can enhance binding affinity to target proteins.[1][2][4]

-

Bioisosteric Replacement: The N-oxide can serve as a bioisostere for other functional groups, such as a carbonyl or a nitro group, allowing for fine-tuning of a molecule's properties while maintaining its core binding interactions.

-

Prodrug Strategies: As mentioned, the N-oxide can be used in hypoxia-activated prodrugs. In the low-oxygen environment of tumors, specific reductases can cleave the N-O bond, releasing the active cytotoxic agent locally and reducing systemic toxicity.[1]

-

Enzyme Inhibition: Derivatives of aminopyridine N-oxides have shown promise as potent and selective enzyme inhibitors. For example, they have been investigated as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.

Caption: Inhibition of the p38 MAP kinase pathway.

Analytical Characterization

The structural confirmation and purity assessment of 3-Pyridinamine, 1-oxide rely on standard analytical techniques.

Analytical Workflow:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 111.05.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the pyridine ring will show characteristic shifts. Compared to 3-aminopyridine, the protons at the 2- and 6-positions are expected to be shifted downfield due to the electronic effects of the N-oxide.

-

¹³C NMR: Similar downfield shifts are expected for the carbons adjacent to the N-oxide group.

-

-

Infrared (IR) Spectroscopy: A characteristic strong absorption band for the N-O stretching vibration is typically observed in the range of 1200-1300 cm⁻¹.

-

Chromatography: HPLC is used to determine the purity of the compound, typically using a reversed-phase column with a mobile phase of water and acetonitrile containing a modifier like formic acid or trifluoroacetic acid.

| Technique | Expected Observations |

| MS (ESI+) | [M+H]⁺ at m/z 111.05 |

| ¹H NMR | Downfield shifts for protons at C2 and C6 compared to 3-aminopyridine |

| IR | Strong N-O stretch around 1200-1300 cm⁻¹ |

| HPLC | Single major peak indicating high purity |

Safety and Handling

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Pyridinamine, 1-oxide is a versatile chemical entity with significant potential in drug discovery and development. Its unique combination of the biologically active aminopyridine core and the modulating N-oxide functionality provides a rich platform for the design of novel therapeutics. A thorough understanding of its synthesis, reactivity, and properties, as outlined in this guide, is essential for researchers and scientists seeking to leverage this promising scaffold in their work.

References

Sources

IUPAC name for 3-Pyridinamine, 1-oxide

An In-Depth Technical Guide to 1-oxidopyridin-1-ium-3-amine

Abstract

This technical guide provides a comprehensive overview of 1-oxidopyridin-1-ium-3-amine, commonly known as 3-aminopyridine N-oxide. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's chemical identity, synthesis, spectroscopic characterization, reactivity, and applications. As a Senior Application Scientist, the narrative emphasizes the causality behind experimental choices and provides field-proven insights into the handling and utilization of this versatile heterocyclic compound. The guide integrates detailed protocols, data tables, and mechanistic diagrams to ensure both technical accuracy and practical utility.

Compound Identification and Physicochemical Properties

1-oxidopyridin-1-ium-3-amine is a derivative of 3-aminopyridine, a significant pharmacophore in medicinal chemistry.[1][2] The introduction of an N-oxide functional group fundamentally alters the electronic properties, solubility, and metabolic profile of the parent molecule, making it a compound of significant interest for drug design and chemical synthesis.[3] The N-oxide group is highly polar, forms strong hydrogen bonds, and can influence the molecule's ability to cross biological membranes.[3]

The formal IUPAC name for the compound is 1-oxidopyridin-1-ium-3-amine .[4] This nomenclature reflects the zwitterionic character of the molecule, where the pyridine nitrogen bears a formal positive charge and the oxygen a formal negative charge.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-oxidopyridin-1-ium-3-amine | [4] |

| Common Names | 3-Aminopyridine N-oxide; 3-Pyridinamine, 1-oxide | [4] |

| CAS Number | 1657-32-5 | [4] |

| Molecular Formula | C₅H₆N₂O | [4] |

| Molecular Weight | 110.11 g/mol | [4] |

| Canonical SMILES | C1=CC(=C[O-])N | [4] |

| InChIKey | ZGIBIGDAAQIUKA-UHFFFAOYSA-N | [4] |

Synthesis and Purification

The synthesis of pyridine N-oxides is typically achieved through the direct oxidation of the corresponding pyridine derivative.[5] The choice of oxidant and reaction conditions is critical to achieve high yield and purity, especially given the presence of the potentially oxidizable amino group.

Causality in Reagent Selection

The direct oxidation of the tertiary nitrogen in the pyridine ring is a common and straightforward method.[5] Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide (H₂O₂) in acetic acid are preferred reagents.[5]

-

m-CPBA: This reagent is highly effective for oxidizing 3-substituted pyridines and often provides the highest yields compared to other oxidants. Its selectivity for the pyridine nitrogen over the exocyclic amino group is generally good, although protection of the amine may be necessary in some cases to prevent side reactions.

-

Hydrogen Peroxide/Acetic Acid: This system generates peracetic acid in situ and is a cost-effective and environmentally benign choice, with water being the primary byproduct.[5] The reaction rate is dependent on the basicity of the amine; more basic amines are oxidized more readily.[5]

For 1-oxidopyridin-1-ium-3-amine, the electron-donating nature of the amino group increases the electron density on the pyridine nitrogen, facilitating the electrophilic attack by the oxidant.

Experimental Protocol: N-Oxidation of 3-Aminopyridine

This protocol describes a representative synthesis using 30% hydrogen peroxide in glacial acetic acid.

Step 1: Reaction Setup

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminopyridine (10.0 g, 0.106 mol) in glacial acetic acid (50 mL).

-

Stir the mixture at room temperature until all the solid has dissolved.

Step 2: Oxidation

-

To the stirred solution, slowly add 30% aqueous hydrogen peroxide (12.0 mL, 0.117 mol) dropwise via an addition funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 60°C using a water bath if necessary.

-

After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

Step 3: Workup and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Concentrate the resulting mixture under reduced pressure to remove most of the solvent.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Step 4: Purification

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to afford pure 1-oxidopyridin-1-ium-3-amine as a solid.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 1-oxidopyridin-1-ium-3-amine.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. The N-oxide functionality introduces distinct spectral features compared to the parent 3-aminopyridine.

Table 2: Key Spectroscopic Data

| Technique | Key Features and Interpretation |

| ¹H NMR | Aromatic protons typically show downfield shifts compared to 3-aminopyridine due to the electron-withdrawing effect of the N⁺-O⁻ group. The exact chemical shifts are solvent-dependent. |

| ¹³C NMR | The carbons adjacent to the N-oxide (C2 and C6) are significantly deshielded. The carbon bearing the amino group (C3) is shielded. PubChem lists ¹³C NMR data for this compound.[4] |

| FT-IR | A strong absorption band is expected in the 1200-1300 cm⁻¹ region, characteristic of the N-O stretching vibration. N-H stretching bands for the amino group will appear around 3300-3500 cm⁻¹. |

| Mass Spec (MS) | The molecular ion peak [M]⁺ should be observed at m/z = 110.11, corresponding to the molecular weight of the compound. |

Chemical Reactivity and Mechanistic Considerations

The reactivity of 1-oxidopyridin-1-ium-3-amine is governed by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing, yet ortho-, para-directing N-oxide group.

Electronic Profile

The N-oxide group can donate electron density into the ring via resonance, activating the C2, C4, and C6 positions towards electrophilic attack. Simultaneously, the amino group strongly activates the C2, C4, and C6 positions. This combined activation makes the ring highly susceptible to electrophilic aromatic substitution. Conversely, the positive charge on the nitrogen atom makes the ring electron-deficient and susceptible to nucleophilic attack, particularly at the C2 and C6 positions.

Key Reactions

-

Electrophilic Substitution: Reactions like nitration, halogenation, and sulfonation are expected to occur readily, primarily at the C4 and C6 positions, which are activated by both functional groups.

-

Nucleophilic Substitution: The compound can undergo reactions with nucleophiles, especially after activation of a leaving group at the C2 or C4 position. For example, pyridine N-oxides can react with reagents like phosphorus oxychloride (POCl₃) to introduce chlorine, which can then be displaced.

-

Deoxygenation: The N-oxide can be reduced back to the parent 3-aminopyridine using various reducing agents, such as PCl₃, zinc in acetic acid, or catalytic hydrogenation. This property is crucial for its use as a protecting group or as part of a prodrug strategy.[5]

-

Reaction with Isocyanides: Pyridine N-oxides are known to react with isocyanides in a Reissert-Henze type reaction to yield 2-aminopyridines, demonstrating the unique reactivity imparted by the N-oxide moiety.[1]

Reactivity Map

Caption: Key reaction pathways for 1-oxidopyridin-1-ium-3-amine.

Applications in Drug Development and Research

Heterocyclic N-oxides are an emerging class of therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, and anti-HIV properties.[6] The N-oxide motif is often employed to modulate the physicochemical properties of a lead compound or to act as a bioisostere.[2][6]

Prodrug Strategies

One of the most compelling applications of N-oxides in drug development is their use in prodrugs.[5] The N-oxide group increases polarity and water solubility, which can improve formulation and administration.[3] In vivo, N-oxides can be reduced back to the parent tertiary amine by enzymes like cytochrome P450 reductases.[5] This is particularly relevant in hypoxic (low oxygen) environments, such as those found in solid tumors, making N-oxides excellent candidates for hypoxia-activated prodrugs.[3] For example, tricyclic antidepressants have been developed as N-oxide prodrugs to achieve a faster onset of action and fewer side effects.[5]

Scaffolding in Medicinal Chemistry

The parent compound, 3-aminopyridine, acts as a potassium channel blocker and has applications in treating neurological disorders like multiple sclerosis.[7] The N-oxide derivative serves as a versatile building block for creating new analogues with potentially improved potency, selectivity, or pharmacokinetic profiles.[8] The N-oxide can form critical hydrogen bonds with amino acid residues in enzyme active sites, leading to potent biological activity.[2]

Coordination Chemistry and Materials Science

The oxygen atom of the N-oxide group is a good Lewis base and can coordinate with metal ions. This property allows 1-oxidopyridin-1-ium-3-amine to act as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs), which have applications in catalysis and materials science.[8]

Conceptual Application Pathway

Caption: Hypoxia-activated prodrug concept using the N-oxide motif.

Conclusion

1-oxidopyridin-1-ium-3-amine is a multifaceted chemical entity whose value extends from synthetic organic chemistry to cutting-edge drug development. Its synthesis is well-established, and its rich reactivity profile, governed by the dual influence of the amino and N-oxide groups, allows for extensive chemical modification. The strategic incorporation of the N-oxide functionality offers a powerful tool for modulating solubility, directing chemical reactions, and designing innovative prodrugs, particularly for targeted therapies. This guide provides the foundational knowledge for researchers to confidently and creatively utilize this important heterocyclic compound in their scientific endeavors.

References

-

Wikipedia. 3-Aminopyridine. [Link]

-

Imber, D., Löffler, T., Wittmann, V. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: A Comprehensive Overview. [Link]

-

PubChem. 3-Aminopyridine N-oxide. [Link]

-

ResearchGate. Synthesis of 3-Aminopyridine. [Link]

- Google Patents. Process for preparing tertiary amine-N-oxide.

-

Al-Rawi, J. M. A., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]

-

National Institute of Standards and Technology. 3-Aminopyridine - NIST WebBook. [Link]

-

Bagley, M. C., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH. [Link]

-

PubChem. 3,4-Pyridinediamine, 1-oxide. [Link]

-

PubChem. Pyridin-3-ol 1-oxide. [Link]

-

LOBA CHEMIE PVT. LTD. 3-AMINOPYRIDINE. [Link]

-

Mfuh, A. M., Larionov, O. V. (2015). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC - PubMed Central. [Link]

-

Semantic Scholar. Medicinal Chemistry of Drugs with N‑Oxide Functionalities. [Link]

-

ResearchGate. Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. [Link]

Sources

- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 3-Aminopyridine N-oxide | C5H6N2O | CID 123125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

The Chemistry of 3-Pyridinamine, 1-oxide: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 3-Pyridinamine, 1-oxide in Medicinal Chemistry

3-Pyridinamine, 1-oxide, also known as 3-aminopyridine-N-oxide, is a heterocyclic compound of significant interest in the field of drug discovery and development. Its unique electronic and structural features, arising from the interplay between the electron-donating amino group and the electron-withdrawing N-oxide functionality on the pyridine ring, make it a versatile scaffold for the synthesis of novel bioactive molecules. This guide provides an in-depth exploration of the chemistry of 3-Pyridinamine, 1-oxide, from its synthesis and physicochemical properties to its reactivity and applications in medicinal chemistry, with a particular focus on its role as a precursor to innovative therapeutic agents.

The pyridine N-oxide moiety is a well-established pharmacophore that can enhance the aqueous solubility, modulate the metabolic stability, and fine-tune the electronic properties of a drug candidate.[1] The presence of an amino group at the 3-position further expands the chemical space for derivatization, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). Aminopyridines, as a class, are integral components of numerous approved drugs and clinical candidates, valued for their ability to form key hydrogen bond interactions with biological targets.[2] This guide will equip researchers with the fundamental knowledge and practical insights necessary to effectively utilize 3-Pyridinamine, 1-oxide in their drug discovery programs.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-Pyridinamine, 1-oxide is crucial for its effective handling, reaction optimization, and for predicting the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O | [PubChem CID: 10009][3] |

| Molecular Weight | 110.11 g/mol | [PubChem CID: 10009][3] |

| Appearance | White to light brown crystalline solid | Inferred from 3-aminopyridine properties[3] |

| Melting Point | Not explicitly reported; 3-aminopyridine melts at 64.5 °C | [4] |

| Boiling Point | Not explicitly reported; 3-aminopyridine boils at 252 °C | [4] |

| Solubility | Expected to be soluble in water and polar organic solvents | [1] |

Synthesis of 3-Pyridinamine, 1-oxide: A Two-Step Approach

The synthesis of 3-Pyridinamine, 1-oxide is typically achieved through a two-step process: the synthesis of the precursor 3-aminopyridine, followed by its N-oxidation.

Step 1: Synthesis of 3-Aminopyridine

Several methods are reported for the synthesis of 3-aminopyridine.[4] A common and well-established laboratory-scale method is the Hofmann rearrangement of nicotinamide.[5][6] This reaction involves the treatment of nicotinamide with an alkaline solution of sodium hypobromite.

Caption: General scheme for the N-oxidation of 3-aminopyridine.

Representative Protocol: N-Oxidation of 3-Aminopyridine

While a specific detailed protocol for 3-Pyridinamine, 1-oxide was not found in the reviewed literature, the following is a general procedure based on the N-oxidation of substituted pyridines. [7]

-

Dissolution: Dissolve 3-aminopyridine (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Addition of Oxidant: Cool the solution in an ice bath and slowly add the oxidizing agent (e.g., 30% hydrogen peroxide or m-CPBA, 1.1-1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the excess oxidizing agent by adding a reducing agent such as sodium sulfite solution. Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Spectroscopic Characterization

The structural elucidation of 3-Pyridinamine, 1-oxide and its derivatives relies on a combination of spectroscopic techniques. While a complete, published dataset for the parent compound is not readily available, the expected spectral features can be inferred from data on similar compounds. [8][9]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the positions of the amino and N-oxide groups. The N-oxide group generally causes a downfield shift of the α- and γ-protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the pyridine ring.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=C and C=N stretching of the aromatic ring, and the N-O stretching vibration (typically around 1200-1300 cm⁻¹). [10]* Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound (110.11 g/mol ).

Chemical Reactivity: A Tale of Two Functional Groups

The reactivity of 3-Pyridinamine, 1-oxide is governed by the electronic effects of both the amino group and the N-oxide. The N-oxide group, through resonance, increases the electron density at the 2- and 4-positions, making them more susceptible to electrophilic attack compared to pyridine itself. Conversely, the N-oxide also enhances the electrophilicity of the α- and γ-positions, facilitating nucleophilic substitution. The amino group at the 3-position is an activating, ortho-, para-directing group, which will further influence the regioselectivity of electrophilic substitution reactions.

Caption: Predicted sites of electrophilic and nucleophilic attack on 3-Pyridinamine, 1-oxide.

Electrophilic Aromatic Substitution

The combination of the activating amino group and the N-oxide is expected to direct incoming electrophiles primarily to the 2-, 4-, and 6-positions. The precise regioselectivity will depend on the nature of the electrophile and the reaction conditions. For instance, nitration of pyridine N-oxide itself typically yields the 4-nitro derivative. The presence of the 3-amino group would likely further activate the 2-, 4-, and 6-positions.

Nucleophilic Aromatic Substitution

Pyridine N-oxides can undergo nucleophilic substitution at the 2- and 4-positions, often after activation of the N-oxide with an electrophile like POCl₃ or SOCl₂. This reactivity allows for the introduction of a variety of nucleophiles, including halides, amines, and alkoxides.

Applications in Drug Development: A Scaffold for Kinase Inhibitors and Beyond

The 3-aminopyridine and pyridine N-oxide motifs are prevalent in a wide range of biologically active compounds. [11][12]While specific examples of drugs derived directly from 3-Pyridinamine, 1-oxide are not abundant in the literature, the scaffold holds immense potential for the development of new therapeutics, particularly in the area of kinase inhibition.

Kinases are a major class of drug targets, and many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the enzyme's active site. The 3-aminopyridine N-oxide scaffold possesses the ideal arrangement of hydrogen bond donors and acceptors to serve as a hinge-binding motif.

Derivatives of 3-aminopyridin-2-one, a closely related scaffold, have been identified as inhibitors of monopolar spindle 1 (MPS1) and Aurora kinases, which are crucial for cell cycle regulation and are attractive targets for cancer therapy. [13]This suggests that 3-Pyridinamine, 1-oxide could serve as a valuable starting point for the design of novel kinase inhibitors.

Workflow for Library Synthesis from 3-Pyridinamine, 1-oxide:

Caption: Workflow for generating and optimizing bioactive compounds from 3-Pyridinamine, 1-oxide.

Conclusion and Future Outlook

3-Pyridinamine, 1-oxide represents a promising, yet underexplored, building block in medicinal chemistry. Its synthesis is accessible from readily available starting materials, and its rich reactivity profile offers numerous avenues for structural diversification. The strategic combination of an amino group and an N-oxide on a pyridine core provides a unique platform for the design of molecules with favorable pharmacokinetic properties and potent biological activity. As the demand for novel therapeutics continues to grow, particularly in oncology, the systematic exploration of the chemical space around the 3-Pyridinamine, 1-oxide scaffold is a compelling strategy for the discovery of next-generation drug candidates. This guide serves as a foundational resource to stimulate and support such endeavors.

References

-

Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

- CN111170937A - Preparation method of 3-aminopyridine - Google Patents. (n.d.).

-

Organic Syntheses Procedure. (n.d.). 3-aminopyridine. Retrieved January 25, 2026, from [Link]

-

Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (n.d.). N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

-

Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

-

Kopacz, M., & Klos-Witkowska, A. (2025). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 25. [Link]

-

ResearchGate. (2025). Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 3-Aminopyridine. Retrieved January 25, 2026, from [Link]

-

Smyth, L. A., Matthews, T. P., & Collins, I. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Bioorganic & Medicinal Chemistry, 19(11), 3569–3578. [Link]

-

Eureka | Patsnap. (n.d.). Synthesis process of 3-aminopyridine. Retrieved January 25, 2026, from [Link]

-

Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (n.d.). N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

-

Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(3), 1530-1558. [Link]

-

Friedrich, T., & Maison, W. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). 1 H -and 13 C-NMR Data of 1 and 3 (in pyridine-d 5 ). Retrieved January 25, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview. Retrieved January 25, 2026, from [Link]

-

Friedrich, T., & Maison, W. (2024). Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Semantic Scholar. [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. Retrieved January 25, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Synthesis, Properties, and Strategic Application of 3-Pyridinamine, 1-Oxide Derivatives in Modern Drug Discovery

An In-Depth Technical Guide for Researchers

Strategic Importance in Medicinal Chemistry

The pyridine N-oxide motif is a cornerstone of contemporary medicinal chemistry, offering a sophisticated method for modulating the properties of heterocyclic compounds.[1] The N-O bond introduces a unique electronic profile, acting as a powerful dipole and a hydrogen bond acceptor, which can significantly alter a molecule's solubility, metabolic stability, and target engagement.[1][2] When combined with an amino group at the 3-position, the resulting 3-pyridinamine, 1-oxide scaffold becomes a particularly compelling building block. It merges the potent directing and activating effects of the amino group with the nuanced electronic and steric influence of the N-oxide functionality.

This guide provides a comprehensive overview of the synthesis of these derivatives, elucidates their key chemical properties, and explores their application as strategic intermediates and pharmacologically active agents.

Core Synthetic Methodologies: A Comparative Analysis

The synthesis of 3-pyridinamine, 1-oxide derivatives can be approached from two primary directions: direct oxidation of the parent aminopyridine or functional group transformation from a pre-existing pyridine N-oxide. The choice of strategy is dictated by the availability of starting materials, desired substitution patterns, and functional group tolerance.

Pathway A: Direct Oxidation of 3-Aminopyridine

The most straightforward approach involves the direct N-oxidation of 3-aminopyridine. This transformation requires careful selection of an oxidizing agent to achieve high chemoselectivity, targeting the pyridine nitrogen without affecting the exocyclic amino group.

Causality Behind Experimental Choices: The pyridine nitrogen is generally more nucleophilic than the aromatic amino group, making it the primary site of oxidation. However, strong, indiscriminate oxidants can lead to undesired side products. Therefore, peroxy acids are the reagents of choice.

-

Hydrogen Peroxide (H₂O₂): Often used in acetic acid, H₂O₂ is a cost-effective and environmentally benign oxidant.[2] The reaction can be slow, but its simplicity is a major advantage.

-

meta-Chloroperoxybenzoic Acid (m-CPBA): A highly reliable and efficient reagent for N-oxidation, m-CPBA often provides higher yields and cleaner reactions compared to H₂O₂. It is particularly effective for the oxidation of 3-substituted pyridines.

Table 1: Comparison of Common Oxidizing Agents for 3-Aminopyridine

| Oxidizing Agent | Typical Solvent(s) | Advantages | Disadvantages |

| H₂O₂ / Acetic Acid | Acetic Acid, Water | Low cost, green byproduct (H₂O) | Can require elevated temperatures, potentially slower reaction times |

| m-CPBA | Dichloromethane (DCM), Chloroform | High efficiency, excellent yields, mild conditions | Higher cost, potentially explosive in pure form, byproduct removal |

| Caro's Acid (H₂SO₅) | Sulfuric Acid | Powerful oxidant | Harsh conditions, potential for sulfonation or degradation |

Pathway B: Reduction of 3-Nitropyridine, 1-Oxide

An alternative and highly effective strategy involves the reduction of a nitro group at the 3-position of a pre-formed pyridine N-oxide. This is particularly useful when the desired starting material, 3-nitropyridine, is readily available.

Causality Behind Experimental Choices: The reduction of an aromatic nitro group is a well-established and high-yielding transformation. This pathway avoids potential complications of directly oxidizing a sensitive aminopyridine.

-

Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) under a hydrogen atmosphere is a clean and efficient method.

-

Metal-Acid Reductions: Reagents such as Tin(II) chloride (SnCl₂) in HCl or Iron (Fe) in acetic acid are classic and robust methods for nitro group reduction.

Visualizing the Synthetic Core

The diagram below illustrates the two primary pathways to the 3-pyridinamine, 1-oxide core structure.

Caption: Primary synthetic routes to 3-Pyridinamine, 1-oxide.

Experimental Protocol: Synthesis via Direct Oxidation

This protocol provides a self-validating system for the reliable synthesis of 3-pyridinamine, 1-oxide using m-CPBA.

Objective: To synthesize 3-pyridinamine, 1-oxide from 3-aminopyridine.

Materials:

-

3-Aminopyridine (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-aminopyridine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Rationale: Portion-wise addition at low temperature controls the exothermic reaction and minimizes potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Quenching: Upon completion, cool the mixture back to 0 °C and quench the excess m-CPBA by adding saturated aqueous Na₂S₂O₃ solution. Stir for 15 minutes.

-

Work-up - Neutralization: Add saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine all organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure 3-pyridinamine, 1-oxide.

Physicochemical and Spectroscopic Properties

The introduction of the N-oxide group dramatically alters the electronic and physical properties of the aminopyridine core.

Table 2: Key Physicochemical Properties

| Property | Value (3-Aminopyridine) | Value (3-Pyridinamine, 1-oxide) | Rationale for Change |

| Molecular Weight | 94.11 g/mol [3] | 110.11 g/mol [4] | Addition of an oxygen atom. |

| Melting Point | 64-65 °C[3][5] | Higher (typically >150 °C) | Increased polarity and hydrogen bonding capability from the N-O group leads to stronger intermolecular forces. |

| Water Solubility | High (>1000 g/L)[5] | Enhanced | The N-O group acts as a strong hydrogen bond acceptor, improving aqueous solubility. |

| Basicity (pKa) | ~6.0 (pyridinium ion) | Lower | The N-oxide group is electron-withdrawing, reducing the basicity of the pyridine nitrogen. |

Spectroscopic Characterization:

-

¹H NMR: Expect a downfield shift of the protons at positions 2, 4, and 6 compared to the parent 3-aminopyridine due to the electron-withdrawing nature of the N⁺-O⁻ dipole.

-

¹³C NMR: Similar downfield shifts are expected for the C2, C4, and C6 carbons.

-

IR Spectroscopy: A characteristic strong N-O stretching band is typically observed in the 1200-1300 cm⁻¹ region. The N-H stretching bands of the amino group will also be present (~3300-3500 cm⁻¹).

Reactivity and Strategic Derivatization

The 3-pyridinamine, 1-oxide scaffold is a rich platform for further chemical modification. The interplay between the electron-donating amino group and the multifaceted N-oxide group governs its reactivity.

Key Reaction Classes:

-

Reactions at the Amino Group: The -NH₂ group undergoes standard amine chemistry (acylation, sulfonylation, alkylation) allowing for the introduction of a wide variety of side chains.

-

Reactions at the N-Oxide Group: The N-oxide can be deoxygenated using reagents like PCl₃ or PPh₃ to revert to the parent pyridine, serving as a useful synthetic manipulation.

-

Substitution on the Pyridine Ring: The N-oxide group activates the C2 and C6 positions for nucleophilic attack and the C4 position for certain electrophilic and radical substitutions. This provides a powerful tool for regioselective functionalization that is often difficult to achieve with simple pyridines.[6][7] For instance, pyridine N-oxides can react with acyl chlorides or isocyanides to introduce substituents at the 2-position.[8][9][10]

Visualizing the Reactivity Landscape

Sources

- 1. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. 3-Aminopyridine N-oxide | C5H6N2O | CID 123125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 6. Pyridine synthesis [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Versatile Virtuoso: Harnessing 3-Pyridinamine, 1-oxide as a Strategic Synthetic Intermediate

For the discerning researcher, scientist, and drug development professional, the strategic selection of synthetic intermediates is paramount to the elegant and efficient construction of complex molecular architectures. Among the pantheon of heterocyclic building blocks, 3-Pyridinamine, 1-oxide emerges as a molecule of nuanced reactivity and profound potential. This guide eschews rigid templates to deliver an in-depth exploration of this versatile intermediate, grounded in mechanistic understanding and validated protocols.

Unveiling the Dual Personality: Properties and Reactivity Profile

3-Pyridinamine, 1-oxide, also known as 3-aminopyridine N-oxide, is a crystalline solid at room temperature. Its unique electronic character stems from the interplay between the electron-donating amino group (-NH₂) at the 3-position and the electron-withdrawing N-oxide functionality. This duality governs its reactivity, making it a valuable synthon for a variety of transformations.

Table 1: Physicochemical Properties of 3-Pyridinamine, 1-oxide

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O | |

| Molecular Weight | 110.11 g/mol | |

| Appearance | Solid | General Knowledge |

| Melting Point | 124-128 °C | Vendor Data |

| Solubility | Soluble in water and polar organic solvents | General Knowledge |

The N-oxide group significantly influences the electron distribution within the pyridine ring, activating the C2 and C6 positions for nucleophilic attack, while the amino group can direct electrophiles to the C2, C4, and C6 positions. This intricate electronic landscape allows for selective functionalization, a key attribute for a synthetic intermediate.

Strategic Applications in Synthesis: From Pharmaceuticals to Agrochemicals

The utility of 3-Pyridinamine, 1-oxide is best illustrated through its application in the synthesis of biologically active molecules. Its structural motifs are found in a range of compounds, from pharmaceuticals to agrochemicals.

Gateway to Substituted Pyridines: The Amination of Pyridine N-Oxides

A powerful application of pyridine N-oxides, including the 3-amino derivative, is in the synthesis of 2-aminopyridines. While direct amination of pyridines can be challenging, the N-oxide functionality facilitates this transformation. A general and efficient method involves the reaction of a pyridine N-oxide with an activated isocyanide, followed by mild hydrolysis.[1] This approach is particularly valuable for accessing substituted 2-aminopyridines that are otherwise difficult to synthesize.[1]

Protocol 1: General Procedure for the Synthesis of 2-Substituted Aminopyridines

This protocol is adapted from a general method for the 2-amination of pyridine N-oxides and can be applied to 3-Pyridinamine, 1-oxide with appropriate modifications.[1]

Materials:

-

3-Pyridinamine, 1-oxide

-

Substituted Isocyanide (e.g., benzyl isocyanide)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Acetonitrile (MeCN) / N,N-Dimethylformamide (DMF) (3:1 mixture)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Microwave reactor or oil bath

Procedure:

-

In a microwave reaction tube, combine 3-Pyridinamine, 1-oxide (1.0 equiv), the desired isocyanide (1.0 equiv), and TMSOTf (1.0 equiv) in a 3:1 mixture of MeCN/DMF (to a concentration of 0.1 M based on the N-oxide).[1]

-

Stir the mixture and irradiate in a microwave reactor at 150 °C for 15 minutes. Alternatively, the reaction can be heated in an oil bath at a suitable temperature until completion, as monitored by TLC.[1]

-

After cooling, concentrate the reaction mixture under reduced pressure to remove volatile solvents.

-

To the residue, add 1 M HCl and THF and stir the mixture at 50 °C to facilitate the hydrolysis of the intermediate formamidine.[1]

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted aminopyridine.

Causality Behind Experimental Choices:

-

TMSOTf: Acts as a Lewis acid to activate the isocyanide, making it more susceptible to nucleophilic attack by the N-oxide.

-

Microwave Irradiation: Often accelerates the reaction, leading to shorter reaction times and potentially higher yields compared to conventional heating.[1]

-

Acidic Hydrolysis: The initially formed N-formylaminopyridine intermediate is readily hydrolyzed under mild acidic conditions to afford the free 2-aminopyridine.[1]

Diagram 1: General Workflow for 2-Amination of Pyridine N-Oxides

Caption: Workflow for the synthesis of 2-substituted aminopyridines.

Diazotization and Sandmeyer-Type Reactions: A Gateway to Diverse Functionalities

The amino group of 3-Pyridinamine, 1-oxide can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the pyridine ring via Sandmeyer-type reactions. This allows for the synthesis of 3-halo, 3-cyano, and 3-hydroxy pyridine N-oxides, which are valuable building blocks in their own right.

Protocol 2: General Procedure for Diazotization and Sandmeyer Reaction

Caution: Diazonium salts can be explosive when isolated and should be handled with extreme care. These reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

3-Pyridinamine, 1-oxide

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Copper(I) chloride (CuCl), Copper(I) bromide (CuBr), or Copper(I) cyanide (CuCN)

-

Ice bath

Procedure:

-

Dissolve 3-Pyridinamine, 1-oxide in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution or suspension of the appropriate copper(I) salt (CuCl for chlorination, CuBr for bromination, CuCN for cyanation) in the corresponding acid.

-

Slowly add the cold diazonium salt solution to the copper(I) salt mixture. Effervescence (evolution of N₂ gas) should be observed.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen ceases.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over a suitable drying agent, and concentrate under reduced pressure.

-

Purify the crude product by chromatography or recrystallization.

Diagram 2: Diazotization and Sandmeyer Reaction Pathway

Caption: Conversion of 3-Pyridinamine, 1-oxide via diazotization.

Safety and Handling: A Self-Validating System

General Precautions:

-

Toxicity: 3-Aminopyridine is toxic if swallowed, in contact with skin, or if inhaled.[2][3] Assume 3-Pyridinamine, 1-oxide has similar or greater toxicity.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Emergency Procedures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[3]

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If conscious, give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]

Spectroscopic Characterization: The Fingerprint of a Molecule

Accurate characterization of intermediates is crucial for the validation of a synthetic route. The following are typical spectroscopic data for pyridine N-oxide derivatives.

¹H NMR: The protons on the pyridine ring of N-oxides typically appear at a lower field (higher ppm) compared to the parent pyridine due to the electron-withdrawing nature of the N-oxide group.

¹³C NMR: The carbon atoms of the pyridine ring in N-oxides also experience a downfield shift.

IR Spectroscopy: A characteristic strong absorption band for the N-O stretching vibration is typically observed in the region of 1200-1300 cm⁻¹.

Conclusion: A Versatile Tool for the Modern Chemist

3-Pyridinamine, 1-oxide stands as a testament to the power of nuanced reactivity in organic synthesis. Its unique electronic properties, stemming from the judicious placement of an amino and an N-oxide group, provide chemists with a versatile platform for the construction of a diverse array of substituted pyridines. By understanding its reactivity and employing validated protocols, researchers can unlock the full potential of this valuable synthetic intermediate, paving the way for the discovery and development of novel molecules with significant biological and material applications.

References

-

Vāmos, M., et al. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(15), 7071–7079. [Link]

-

PubChem. (n.d.). 3-Aminopyridine N-oxide. National Center for Biotechnology Information. Retrieved from [Link]

-

Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268. [Link]

-

NIST. (n.d.). 3-Aminopyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- Google Patents. (2020). Preparation method of 3-aminopyridine. CN111170937A.

-

O'Brien, M. A., et al. (2012). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 55(21), 9047–9075. [Link]

-

ResearchGate. (n.d.). Reactions of 1,2-Diones with 3-Aminopyridine. Retrieved from [Link]

- Google Patents. (1997). Process for producing 3-(aminomethyl)-6-chloropyridines. EP0791583B1.

-

Lina. (2021, August 9). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. [Link]

-

Garcia, P., et al. (2009). Synthesis of tricyclic fused 3-aminopyridines through intramolecular Co(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes. Chemistry, 15(9), 2129-39. [Link]

-

ResearchGate. (n.d.). Highly Regioselective Halogenation of Pyridine N -Oxide: Practical Access to 2-Halo-Substituted Pyridines. Retrieved from [Link]

-

Katritzky, A. R., et al. (2013). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Future Medicinal Chemistry, 5(13), 1539–1557. [Link]

-

Popova, E., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 59. [Link]

- European Patent Office. (n.d.). PYRIDINYLUREA COMPOUNDS AND AGRICULTURAL USES. EP 0243450 B1.

-

ResearchGate. (n.d.). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Retrieved from [Link]

- Google Patents. (2012). An improved process for producing aminopyridines. WO2012095691A1.

-

Movassaghi, M., & Schmidt, M. A. (2010). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Angewandte Chemie International Edition, 49(22), 3743–3746. [Link]

-

Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]

-

Deadman, B. J., et al. (2016). Flow Hydrodediazoniation of Aromatic Heterocycles. Molecules, 21(11), 1436. [Link]

- Google Patents. (1995).

-

Chemical Industry News. (2024, January 23). 3-Aminopyridine: From Synthesis to Specialized Applications in Chemical Industries. Retrieved from [Link]

-

Szafran, M., et al. (2007). The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides. Magnetic Resonance in Chemistry, 45(10), 861–869. [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Role of 3-Pyridinamine, 1-oxide in Fragment-Based Drug Discovery

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, fragment-based drug discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of novel lead compounds.[1] This approach, which utilizes small, low-molecular-weight molecules (fragments) to probe the binding landscape of biological targets, offers distinct advantages over traditional high-throughput screening (HTS). By starting with less complex chemical matter, FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency. Central to the success of any FBDD campaign is the thoughtful composition of the fragment library. Herein, we present a detailed guide to the application of 3-Pyridinamine, 1-oxide , a compelling fragment that embodies the key attributes of a high-quality starting point for drug discovery programs, particularly in the realm of kinase inhibition.

The aminopyridine scaffold is a well-established "privileged" structure in medicinal chemistry, frequently appearing in approved drugs and clinical candidates.[2] The addition of an N-oxide moiety introduces unique physicochemical properties that can enhance binding affinity, improve solubility, and offer novel intellectual property opportunities.[3] 3-Pyridinamine, 1-oxide, with its distinct vectoral display of hydrogen bond donors and acceptors, presents an attractive starting point for elaboration into potent and selective inhibitors.

Physicochemical Properties and "Rule of Three" Compliance

A defining principle in the design of fragment libraries is the "Rule of Three," which outlines the desirable physicochemical properties of a fragment.[4][5] 3-Pyridinamine, 1-oxide aligns remarkably well with these guidelines, making it an ideal candidate for inclusion in a fragment library.

| Property | Value | "Rule of Three" Guideline | Source |

| Molecular Weight | 110.11 g/mol | < 300 Da | |

| XLogP3 | -0.9 | ≤ 3 | |

| Hydrogen Bond Donors | 1 | ≤ 3 | |

| Hydrogen Bond Acceptors | 2 | ≤ 3 | |

| Rotatable Bonds | 0 | ≤ 3 | |

| Topological Polar Surface Area | 51.5 Ų | ≤ 60 Ų |

The low molecular weight and high polarity, as indicated by the negative XLogP3 and significant polar surface area, contribute to its excellent aqueous solubility – a critical factor for the high concentrations often required in fragment screening.[6] The rigid scaffold, with zero rotatable bonds, reduces the entropic penalty upon binding, which can lead to more efficient interactions with the target protein.

Synthesis and Purification Protocol for 3-Pyridinamine, 1-oxide

The synthesis of 3-Pyridinamine, 1-oxide is a two-step process starting from the commercially available nicotinamide. The first step involves the Hofmann rearrangement of nicotinamide to produce 3-aminopyridine, followed by N-oxidation.

Part 1: Synthesis of 3-Aminopyridine

This protocol is adapted from the robust procedure described in Organic Syntheses.[7]

Materials:

-

Nicotinamide

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Sodium chloride (NaCl)

-

Diethyl ether

-

Benzene

-

Ligroin (b.p. 60-90°C)

-

Activated carbon (Norit)

-

Sodium hydrosulfite

Procedure:

-

In a 2-L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g (1.87 moles) of NaOH in 800 ml of water.

-

With continuous stirring, slowly add 95.8 g (0.6 mole) of bromine to the cooled NaOH solution.

-

Once the temperature of the solution reaches 0°C, add 60 g (0.49 mole) of nicotinamide in one portion with vigorous stirring.

-

After 15 minutes of stirring, the solution should become clear. Replace the ice-salt bath with a water bath preheated to 75°C.

-

Stir and heat the reaction mixture at 70-75°C for 45 minutes.

-

Cool the solution to room temperature and saturate it with approximately 170 g of NaCl.

-

Extract the aqueous solution with diethyl ether using a continuous extractor for 15-20 hours.

-

Dry the ether extract over anhydrous sodium hydroxide pellets, filter, and remove the ether by distillation.

-

The crude 3-aminopyridine will crystallize upon cooling.

-

For purification, dissolve the crude product in a mixture of 320 ml of benzene and 80 ml of ligroin.

-

Add 5 g of activated carbon and 2 g of sodium hydrosulfite and heat the mixture on a steam bath for 20 minutes.

-

Filter the hot solution by gravity, allow it to cool slowly to room temperature, and then chill in a refrigerator overnight.

-

Collect the crystalline product by filtration, wash with a small amount of cold ligroin, and dry in a vacuum desiccator.

Part 2: N-Oxidation of 3-Aminopyridine

The N-oxidation of 3-aminopyridine can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.[8]

Materials:

-

3-Aminopyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1.0 g of 3-aminopyridine in 20 mL of DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve a stoichiometric equivalent of m-CPBA (approximately 1.1 equivalents to account for purity) in 20 mL of DCM.

-

Add the m-CPBA solution dropwise to the stirred 3-aminopyridine solution over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 20 mL of saturated NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 3-Pyridinamine, 1-oxide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM).

Fragment-Based Drug Discovery Workflow Using 3-Pyridinamine, 1-oxide

The following diagram illustrates a typical FBDD workflow where 3-Pyridinamine, 1-oxide can be employed as a starting fragment.

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Protocol 1: NMR-Based Fragment Screening

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting the weak interactions between fragments and a target protein.[9] Both ligand-observed and protein-observed methods can be employed.

A. Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD)

This method is particularly useful when working with large proteins and does not require isotopic labeling of the protein.[10]

Materials:

-

Target protein (unlabeled)

-

3-Pyridinamine, 1-oxide stock solution in d6-DMSO

-

NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O)

-

NMR tubes

Procedure:

-

Prepare a 20 µM solution of the target protein in the NMR buffer.

-

Prepare a 1 mM solution of 3-Pyridinamine, 1-oxide in the same NMR buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid protein denaturation.

-

Mix the protein and fragment solutions in an NMR tube. A typical final concentration would be 10-20 µM protein and 200-500 µM fragment.

-

Acquire a 1D ¹H NMR spectrum as a reference.

-

Set up the STD experiment with on-resonance saturation of a protein resonance (e.g., -1.0 ppm) and off-resonance saturation (e.g., 30 ppm).

-

Acquire the STD spectrum. The presence of signals from 3-Pyridinamine, 1-oxide in the difference spectrum indicates binding.

-

As a control, acquire an STD spectrum of the fragment in the absence of the protein to ensure no non-specific saturation effects.

B. Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC)

This method provides information on the location of the binding site on the protein but requires isotopic labeling of the protein.[2]

Materials:

-

¹⁵N-labeled target protein

-

3-Pyridinamine, 1-oxide stock solution in d6-DMSO

-

NMR buffer in 90% H₂O/10% D₂O

Procedure:

-

Prepare a 50-100 µM solution of the ¹⁵N-labeled target protein in the NMR buffer.

-

Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

-

Add a concentrated stock of 3-Pyridinamine, 1-oxide to the protein sample to a final concentration of 10-20 times the protein concentration.

-

Acquire a second ¹H-¹⁵N HSQC spectrum.

-

Compare the two spectra. Chemical shift perturbations (CSPs) of specific amide resonances indicate that the corresponding amino acid residues are in or near the binding site of the fragment.

Protocol 2: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that can be used for primary screening and to determine the kinetics and affinity of fragment binding.[11]

Materials:

-

SPR instrument and sensor chip (e.g., CM5)

-

Target protein

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

-

3-Pyridinamine, 1-oxide stock solution in DMSO

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Immobilize the target protein on the sensor chip surface using standard amine coupling chemistry. Aim for a low immobilization level to minimize mass transport effects.

-

Prepare a dilution series of 3-Pyridinamine, 1-oxide in the running buffer. It is crucial to match the DMSO concentration in the running buffer and the fragment solutions to minimize bulk refractive index effects.

-

Inject the fragment solutions over the sensor surface, starting with a blank running buffer injection for baseline stabilization.

-

Monitor the change in response units (RU) upon fragment binding.

-

After each injection, regenerate the sensor surface if necessary, using a mild regeneration solution.

-

Analyze the resulting sensorgrams to identify binding events. For affinity determination, fit the steady-state responses to a 1:1 binding model.

Protocol 3: X-ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein, which is invaluable for structure-based drug design.[12]

Materials:

-

Crystals of the target protein

-

Cryoprotectant solution

-

3-Pyridinamine, 1-oxide stock solution in a suitable solvent

-

Crystal mounting loops

-

Liquid nitrogen

Procedure (Crystal Soaking):

-

Grow crystals of the target protein to a suitable size.

-

Prepare a soaking solution containing the cryoprotectant and 3-Pyridinamine, 1-oxide at a high concentration (e.g., 10-50 mM). The solvent used for the fragment stock should be compatible with the crystallization conditions.

-

Transfer a protein crystal into the soaking solution for a defined period (from minutes to hours).

-

After soaking, loop the crystal and flash-cool it in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure.

-

Analyze the electron density maps to confirm the binding of 3-Pyridinamine, 1-oxide and to determine its binding mode.

From Hit to Lead: The Path Forward

The identification of 3-Pyridinamine, 1-oxide as a hit is the first step in a longer journey. The structural information obtained from X-ray crystallography or NMR will reveal vectors for chemical elaboration.

Caption: The process of evolving a fragment hit to a lead compound.

Medicinal chemistry efforts can then focus on "growing" the fragment by adding chemical moieties that occupy adjacent pockets, "linking" it to another fragment that binds nearby, or "merging" it with another overlapping fragment to create a larger molecule with higher affinity and selectivity. The aminopyridine scaffold provides multiple points for such derivatization, making 3-Pyridinamine, 1-oxide a versatile starting point for lead optimization.

Conclusion

3-Pyridinamine, 1-oxide represents a high-quality, versatile fragment for FBDD campaigns. Its compliance with the "Rule of Three," coupled with the proven track record of the aminopyridine and N-oxide scaffolds in medicinal chemistry, makes it a valuable addition to any fragment library. The detailed protocols provided herein offer a practical guide for researchers to incorporate this promising fragment into their drug discovery workflows, from initial screening to hit validation and structural characterization. By leveraging the unique properties of 3-Pyridinamine, 1-oxide, scientists can enhance their ability to discover novel and effective therapeutics for a wide range of diseases.

References

-

Allen, C. F. H.; Wolf, C. N. 3-Aminopyridine. Org. Synth.1950 , 30, 3. [Link]

-

Barreiro, G.; et al. Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology2021 , 658, 25-54. [Link]

-

El-Gaby, M. S. A. Recent trends in the chemistry of pyridine N-oxides. Arkivoc2001 , (i), 242-268. [Link]

-

Fischer, M. Combined Protein- and Ligand-Observed NMR Workflow to Screen Fragment Cocktails against Multiple Proteins: A Case Study Using Bromodomains. Molecules2022 , 27(19), 6528. [Link]

-

Harner, M. J.; et al. Fragment-Based Drug Discovery Using NMR Spectroscopy. J. Biomol. NMR2013 , 56(1), 1-13. [Link]

-

Hilf, J. A.; et al. Medicinal Chemistry of Drugs with N-Oxide Functionalities. J. Med. Chem.2023 , 66(1), 1-32. [Link]

-

Keppetipola, N.; et al. Fragment screening by ligand observed nmr. Bruker Conversations2018 . [Link]

-

Kotecki, B. J.; et al. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. J. Org. Chem.2015 , 80(6), 3272–3278. [Link]

-

Wollenhaupt, J.; et al. Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. J. Vis. Exp.2022 , (183), e62208. [Link]

-

Congreve, M.; Carr, R.; Murray, C.; Jhoti, H. A 'rule of three' for fragment-based lead discovery? Drug Discov. Today2003 , 8(19), 876-877. [Link]

-

Papanikolaou, V.; et al. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallogr. F Struct. Biol. Commun.2021 , 77(Pt 12), 433–440. [Link]

-

Smyth, L. A.; Matthews, T. P.; Collins, I. Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Bioorg. Med. Chem.2011 , 19(11), 3569-3578. [Link]

-

Rich, R. L.; Myszka, D. G. Fragment Screening by Surface Plasmon Resonance. ACS Med. Chem. Lett.2010 , 1(2), 66–70. [Link]

-

Larionov, O. V.; Mfuh, A. M. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Curr. Med. Chem.2015 , 22(24), 2841-2864. [Link]

-

NanoTemper Technologies. 6 ingredients for a successful fragment library. NanoTemper Technologies Blog2020 . [Link]

-

The Biochemist. A beginner's guide to surface plasmon resonance. Portland Press2023 . [Link]

-

Collins, I.; et al. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorg. Med. Chem.2013 , 21(6), 1545-1557. [Link]

-

Mestrelab Research. Overview of NMR spectroscopy applications in FBDD. ResearchGate2020 . [Link]

-

One Nucleus. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus Resources2023 . [Link]

-

Collins, I.; et al. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Med. Chem. Commun.2017 , 8, 281-296. [Link]

-

Koczka, K.; et al. Mono-N-oxidation of Heterocycle-Fused Pyrimidines. New J. Chem.2021 , 45, 134-138. [Link]

-

Li, H.; et al. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Prog. Med. Chem.2016 , 55, 1-52. [Link]

- Kamochi, Y.; Kudo, T. Process for preparing tertiary amine-N-oxide.

-